molecular formula C19H15ClN2O3 B2555768 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide CAS No. 1111604-00-2

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide

Cat. No. B2555768
CAS RN: 1111604-00-2
M. Wt: 354.79
InChI Key: UPJCUBMTQQSOCO-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide, also known as BDBM-254759, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline carboxamides and has been shown to exhibit significant biological activity in various in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide involves the inhibition of CDK2 and GSK-3β enzymes. CDK2 is a key regulator of the cell cycle and its inhibition leads to cell cycle arrest and apoptosis. GSK-3β is involved in the regulation of glycogen synthesis and its inhibition leads to increased glycogen synthesis and storage.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit glycogen synthase activity, and increase insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide is its potent inhibitory activity against CDK2 and GSK-3β enzymes. This makes it a potential candidate for the development of novel anti-cancer and anti-diabetic therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions that can be explored in the field of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide research. One potential direction is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Another potential direction is the identification of other potential therapeutic targets for this compound, which could expand its potential applications in various disease conditions. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo, which could pave the way for its clinical development.

Synthesis Methods

The synthesis of 2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide involves a multi-step process that includes the reaction of 2-chloroquinoline-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-2-methanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a chlorinating agent such as thionyl chloride to yield the final product.

Scientific Research Applications

2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent inhibitory activity against several important enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are known to play a critical role in the regulation of various cellular processes such as cell cycle progression, apoptosis, and glycogen synthesis.

properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-18-9-14(13-5-1-2-6-15(13)22-18)19(23)21-10-12-11-24-16-7-3-4-8-17(16)25-12/h1-9,12H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJCUBMTQQSOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC(=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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